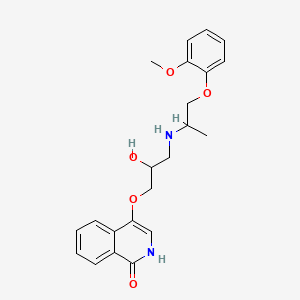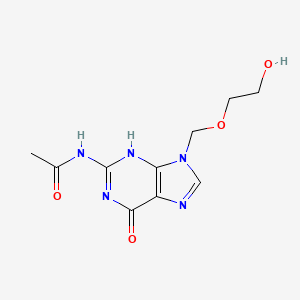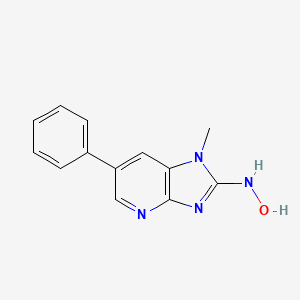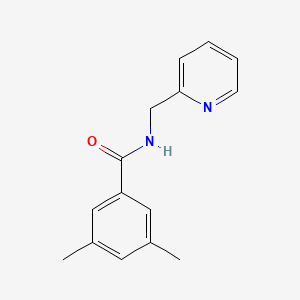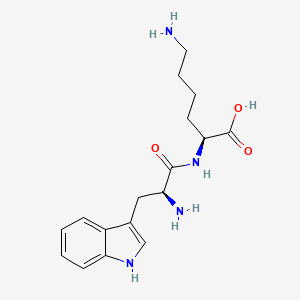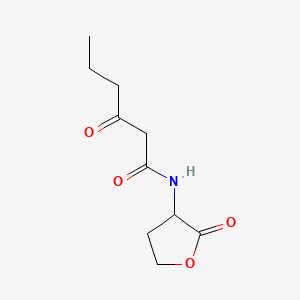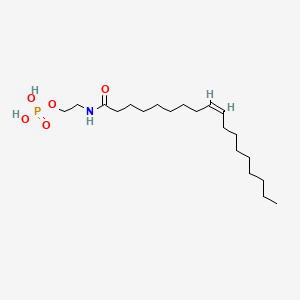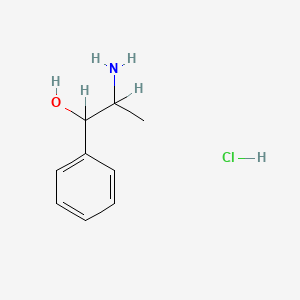
Chlorhydrate de 2-amino-1-phénylpropan-1-ol
Vue d'ensemble
Description
2-Amino-1-phenylpropan-1-ol hydrochloride is a sympathomimetic compound . It acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .
Molecular Structure Analysis
The molecular formula of 2-Amino-1-phenylpropan-1-ol hydrochloride is C9H14ClNO . The molecular weight is 187.66 g/mol . The InChI Key is DYWNLSQWJMTVGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-1-phenylpropan-1-ol hydrochloride has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 46.2 Ų . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthèse chimique
“Chlorhydrate de 2-amino-1-phénylpropan-1-ol” est utilisé comme élément de base dans la synthèse chimique . Il peut être utilisé pour synthétiser une variété de molécules complexes, contribuant ainsi au développement de nouveaux médicaments et de nouveaux matériaux .
Applications pharmacologiques
La phénylpropanolamine, un composé structurellement similaire au “this compound”, est un agent sympathomimétique qui agit comme un agoniste non sélectif des récepteurs adrénergiques et un inhibiteur de la recapture de la norépinéphrine . Elle a été utilisée comme décongestionnant et coupe-faim . Cela suggère des applications pharmacologiques potentielles pour le “this compound”.
Développement de médicaments
Le composé peut être utilisé dans le développement de nouveaux médicaments. Par exemple, il peut servir de point de départ pour la synthèse de 1,2-diamino-1-phénylpropanes diastéréoisomères . Ces composés pourraient avoir des applications potentielles en chimie médicinale .
Cristallographie
“this compound” peut être utilisé dans des études cristallographiques . Comprendre la structure cristalline d'un composé est crucial pour la conception de médicaments et la science des matériaux .
Études microbiennes
Le composé pourrait potentiellement être utilisé dans des études microbiennes. Par exemple, les concentrations minimales inhibitrices et microbicides (CMI et CMB) sont utilisées pour déterminer l'effet biologique des composés chimiques et des extraits naturels contre des microbes sélectionnés .
Études de biodisponibilité
“this compound” pourrait être utilisé dans des études de biodisponibilité. Comprendre la biodisponibilité d'un composé est crucial dans le développement de médicaments, car elle influence le dosage, la voie d'administration et les effets secondaires potentiels .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1-phenylpropan-1-ol hydrochloride are adrenergic receptors . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
2-Amino-1-phenylpropan-1-ol hydrochloride acts mainly by causing the release of norepinephrine . It also has direct agonist activity at some adrenergic receptors . This compound was originally thought to act as a direct agonist of adrenergic receptors, but it was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-phenylpropan-1-ol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short duration of action in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-phenylpropan-1-ol hydrochloride’s action are primarily related to its role as a sympathomimetic agent. By inducing the release of norepinephrine and activating adrenergic receptors, this compound can produce a range of physiological effects. These include vasoconstriction, which is why it is commonly used as a nasal decongestant, and appetite suppression .
Action Environment
The action, efficacy, and stability of 2-Amino-1-phenylpropan-1-ol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of this compound. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can influence the compound’s efficacy and the patient’s response to treatment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Amino-1-phenylpropan-1-ol hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to induce the release of norepinephrine, a neurotransmitter that plays a crucial role in various biochemical reactions .
Cellular Effects
The compound influences cell function by acting as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
2-Amino-1-phenylpropan-1-ol hydrochloride exerts its effects at the molecular level primarily through the induction of norepinephrine release, thereby activating adrenergic receptors . It also has direct agonist activity at some of these receptors .
Metabolic Pathways
2-Amino-1-phenylpropan-1-ol hydrochloride is involved in various metabolic pathways, primarily related to its role in the release of norepinephrine
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Amino-1-phenylpropan-1-ol hydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Benzyl cyanide", "2-bromo-1-phenylpropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of benzyl cyanide with sodium borohydride in ethanol to form 2-phenylpropanenitrile", "Step 2: Bromination of 2-phenylpropanenitrile with 2-bromo-1-phenylpropane in the presence of hydrochloric acid to form 2-(2-bromo-1-phenylpropyl)benzonitrile", "Step 3: Reduction of 2-(2-bromo-1-phenylpropyl)benzonitrile with sodium borohydride in ethanol to form 2-(1-phenylpropyl)benzylamine", "Step 4: Hydrolysis of 2-(1-phenylpropyl)benzylamine with concentrated hydrochloric acid to form 2-Amino-1-phenylpropan-1-ol hydrochloride" ] } | |
Numéro CAS |
154-41-6 |
Formule moléculaire |
C9H13NO.ClH C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
Clé InChI |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N.Cl |
Apparence |
Solid powder |
melting_point |
381 to 385 °F (NTP, 1992) |
Autres numéros CAS |
40626-29-7 154-41-6 2153-98-2 |
Description physique |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
40626-29-7 |
Durée de conservation |
>2 years if stored properly |
Solubilité |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



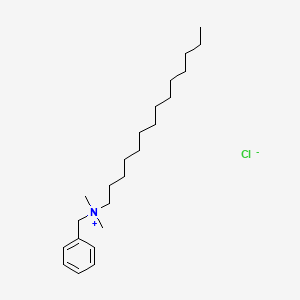
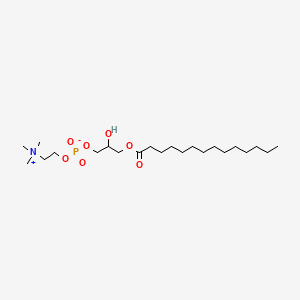
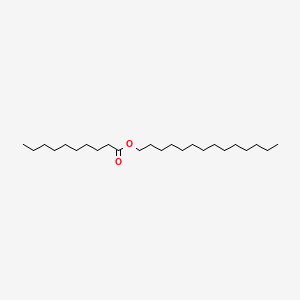
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)
